molecular formula C10H11NO B134918 1-Phenyl-2-pyrrolidinone CAS No. 4641-57-0

1-Phenyl-2-pyrrolidinone

Cat. No. B134918
Key on ui cas rn: 4641-57-0
M. Wt: 161.20 g/mol
InChI Key: JMVIVASFFKKFQK-UHFFFAOYSA-N
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Patent
US05620966

Procedure details

8.06 g of N-phenylpyrrolidinone were dissolved in 33 ml glacial acetic acid; the mixture was cooled to 0°-5° C. and then a solution of 2.65 ml bromine in 12 ml of glacial acetic acid was added dropwise. Stirring was continued for 30 minutes at room temperature. Work-up was accomplished by pouring the mixture into 1 l of water and neutralizing the mixture with KOH. The solid was filtered and dissolved in ethylacetate and washed with a sodium thiosulphate solution until the brown colour disappeared; washing with brine and drying with MgSO4 provided 8.5 g of a white crystalline mass that could be recrystallized from ether; m.p. 102° C.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:11][CH2:10][CH2:9][C:8]2=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:13]Br.O.[OH-].[K+]>C(O)(=O)C>[Br:13][C:4]1[CH:3]=[CH:2][C:1]([N:7]2[CH2:11][CH2:10][CH2:9][C:8]2=[O:12])=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(CCC1)=O
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.65 mL
Type
reactant
Smiles
BrBr
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0°-5° C.
FILTRATION
Type
FILTRATION
Details
The solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethylacetate
WASH
Type
WASH
Details
washed with a sodium thiosulphate solution until the brown colour
WASH
Type
WASH
Details
washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with MgSO4
CUSTOM
Type
CUSTOM
Details
provided 8.5 g of a white crystalline mass that
CUSTOM
Type
CUSTOM
Details
could be recrystallized from ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=C1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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